molecular formula C12H14ClNOS B5731967 2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide

2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide

Cat. No.: B5731967
M. Wt: 255.76 g/mol
InChI Key: OSIXYEIUEDCDGH-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a methylsulfanyl group, and a cyclopropylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide typically involves the reaction of 3-chlorobenzyl chloride with sodium methylthiolate to form 3-chlorobenzyl methyl sulfide. This intermediate is then reacted with cyclopropylamine and acetic anhydride to yield the final product. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions (around 60-80°C)

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Phenyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Evaluating its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Utilizing its unique chemical properties in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
  • 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide stands out due to its cyclopropylacetamide moiety, which imparts unique steric and electronic properties

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c13-10-3-1-2-9(6-10)7-16-8-12(15)14-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIXYEIUEDCDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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